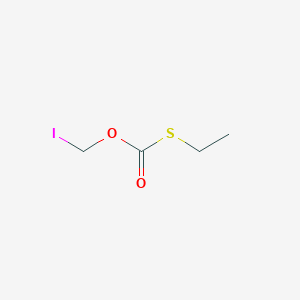
S-Ethyl O-(iodomethyl) carbonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“S-Ethyl O-(iodomethyl) carbonothioate” is a chemical compound with the molecular formula C4H7IO2S . It is also known as Etrimphos or Padan. This compound is primarily used as an insecticide and acaricide.
Molecular Structure Analysis
The molecular structure of “S-Ethyl O-(iodomethyl) carbonothioate” consists of 8 atoms and 7 bonds . The average mass of the molecule is 246.067 Da, and the monoisotopic mass is 245.921127 Da .Physical And Chemical Properties Analysis
“S-Ethyl O-(iodomethyl) carbonothioate” has a predicted density of 1.880±0.06 g/cm3 and a predicted boiling point of 233.2±42.0 °C .Applications De Recherche Scientifique
Synthetic Chemistry Applications
Carbonothioates, including S-ethyl derivatives and their functionalized forms, are key intermediates in synthetic chemistry for constructing complex molecules. For instance, the pyrolytic preparation of carbonothioic O,O-acid (monothiocarbonic acid) explores the use of carbonothioates in generating experimentally unreported molecules with potential atmospheric and biochemical relevance (Niedek, Wagner, & Schreiner, 2017). Similarly, the development of new fluorinated reagents based on O-ethyl S-(1,2,2,2-tetrafluoroethyl) carbonodithioate highlights the role of these compounds in introducing fluorinated motifs onto olefinic substrates, showcasing their utility in medicinal chemistry and material science (Clemente-Tejeda & Zard, 2015).
Environmental and Material Science
Research on the decomposition of adsorbed organophosphorus compounds on activated carbons, including studies on compounds structurally related to carbonothioates, demonstrates the environmental applications of these materials in degrading toxic substances through adsorption and catalytic processes (Columbus et al., 2006). Furthermore, the use of carbonothioates in the synthesis of activated carbons from biological materials for applications like dye removal from wastewater indicates their role in developing sustainable materials for environmental remediation (El-Shafey et al., 2016).
Potential Mechanistic Insights
Studies on the reactivity and mechanistic pathways of carbonothioates, such as the oxidative detoxification of phosphonothiolates, offer valuable insights into the behavior of these compounds under various conditions, which is crucial for designing new reactions and understanding their environmental fate (Yang et al., 1990). Additionally, the exploration of ion-molecule reactions and perhydrolysis processes involving phosphonothioates provides a deeper understanding of their potential bioactivation and detoxification pathways, relevant to both synthetic applications and toxicology studies (McAnoy et al., 2009).
Safety and Hazards
“S-Ethyl O-(iodomethyl) carbonothioate” is classified as a dangerous substance. It has hazard statements H302, H312, H332, H335, and H314 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation and causes severe skin burns and eye damage .
Propriétés
IUPAC Name |
iodomethyl ethylsulfanylformate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO2S/c1-2-8-4(6)7-3-5/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZAPTGWIXFPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)OCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Ethylsulfanyl)(iodomethoxy)methanone | |
CAS RN |
133217-42-2 |
Source


|
| Record name | (ethylsulfanyl)(iodomethoxy)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol](/img/structure/B2777763.png)
![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]-2-propenenitrile](/img/structure/B2777765.png)


![N-(2-methoxyethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2777769.png)



![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2777774.png)


![5-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2777781.png)
